1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene 1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13561416
InChI: InChI=1S/C13H9ClF2S/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16/h1-7H,8H2
SMILES: C1=CC(=CC=C1SCC2=C(C=C(C=C2)F)F)Cl
Molecular Formula: C13H9ClF2S
Molecular Weight: 270.73 g/mol

1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene

CAS No.:

Cat. No.: VC13561416

Molecular Formula: C13H9ClF2S

Molecular Weight: 270.73 g/mol

* For research use only. Not for human or veterinary use.

1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene -

Specification

Molecular Formula C13H9ClF2S
Molecular Weight 270.73 g/mol
IUPAC Name 1-[(4-chlorophenyl)sulfanylmethyl]-2,4-difluorobenzene
Standard InChI InChI=1S/C13H9ClF2S/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16/h1-7H,8H2
Standard InChI Key CZEJQGAURAQUJW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1SCC2=C(C=C(C=C2)F)F)Cl
Canonical SMILES C1=CC(=CC=C1SCC2=C(C=C(C=C2)F)F)Cl

Introduction

1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene is a complex organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with two fluorine atoms and a sulfanylmethyl group linked to a chlorophenyl moiety. This compound is of interest in various fields of research, particularly in organic chemistry and medicinal applications, due to its distinct physical and chemical properties.

Synthesis and Chemical Reactions

The synthesis of 1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene can be achieved through various chemical methods, often involving the formation of the sulfanylmethyl group. While specific synthesis protocols for this compound are not widely detailed, similar compounds are synthesized using reagents like benzyl chlorides and sodium sulfide under controlled conditions.

Potential Chemical Reactions

  • Nucleophilic Substitution: The presence of fluorine atoms can facilitate nucleophilic aromatic substitution reactions.

  • Electrophilic Substitution: The compound may undergo electrophilic substitution due to the electron-withdrawing effects of the halogens.

Applications and Research Findings

1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene is primarily used in research settings, particularly in organic chemistry and medicinal chemistry. Its unique structure and properties make it a candidate for studying interactions with biological targets, which could lead to potential therapeutic applications.

Biological Activity

While specific biological activities of this compound are not extensively documented, similar compounds with halogenated and sulfanylmethyl groups have shown potential in modulating biochemical pathways. The presence of fluorine and chlorine atoms may enhance binding affinity to enzymes or receptors, suggesting possible therapeutic applications.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
1,2-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzeneC14_{14}H9_{9}ClF2_{2}SDifferent fluorine substitution pattern; potential for different reactivity profiles.
1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzeneC14_{14}H9_{9}ClF2_{2}SContains both chloro and fluoro substituents; enhanced reactivity due to halogens.
1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzeneC14_{14}H7_{7}F4_{4}SFeatures more fluorine substituents; potentially higher reactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator